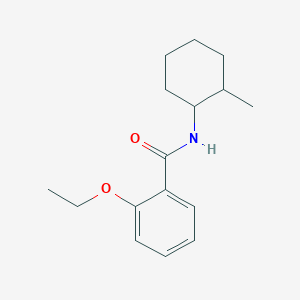

2-ethoxy-N-(2-methylcyclohexyl)benzamide

Description

2-Ethoxy-N-(2-methylcyclohexyl)benzamide is a synthetic benzamide derivative characterized by an ethoxy group at the 2-position of the benzene ring and a 2-methylcyclohexyl substituent on the amide nitrogen. These analogs are primarily used as flavoring agents or sweeteners, with a NOAEL (No Observed Adverse Effect Level) of 55 mg/kg body weight/day derived from a 90-day rat study . The compound’s stability, metabolic pathways, and low genotoxicity risk underpin its regulatory acceptance .

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

2-ethoxy-N-(2-methylcyclohexyl)benzamide |

InChI |

InChI=1S/C16H23NO2/c1-3-19-15-11-7-5-9-13(15)16(18)17-14-10-6-4-8-12(14)2/h5,7,9,11-12,14H,3-4,6,8,10H2,1-2H3,(H,17,18) |

InChI Key |

OXAGXDJXJIVWEL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2CCCCC2C |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2CCCCC2C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-ethoxy-N-(2-methylcyclohexyl)benzamide and related benzamide derivatives are summarized below:

Table 1: Comparative Analysis of Benzamide Derivatives

Key Comparative Insights:

Metabolism :

- 2-Ethoxy-N-(2-methylcyclohexyl)benzamide undergoes hydroxylation on the cyclohexyl ring in rat liver microsomes, producing up to 16 metabolites . This contrasts with Nitazoxanide , which is hydrolyzed to an active thiazole metabolite .

- Compounds with hydroxyl groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) are more likely to undergo phase II conjugation, enhancing excretion .

Toxicity: The NOAEL of 2-ethoxy-N-(2-methylcyclohexyl)benzamide (55 mg/kg bw/day) is higher than many pharmaceuticals (e.g., Nitazoxanide’s therapeutic doses are ~1–2 g/day in humans) .

Structural Impact on Function: The 2-methylcyclohexyl group in the target compound contributes to metabolic stability and low genotoxicity , whereas 4-iodophenyl or 3-hydroxyphenyl substituents (as in other analogs) may increase reactivity or binding to biological targets .

Applications :

- While the target compound is used in food flavoring, Nitazoxanide and derivatives like 2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide are designed for pharmacological activity, emphasizing the role of substituents in dictating application.

Research Findings and Data Highlights

- Genotoxicity: Negative Ames and micronucleus tests confirm low genotoxic risk for the pentafluoro analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.